molecular formula C10H4BrF2NO2 B11840766 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid

Cat. No.: B11840766
M. Wt: 288.04 g/mol
InChI Key: PXIVZVTUISDKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrF2NO2 and a molecular weight of 288.05 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that optimize these reactions for large-scale output.

Chemical Reactions Analysis

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

  • 4-Chloro-6,8-difluoroquinoline-3-carboxylic acid
  • 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid
  • 6,8-Difluoroquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their halogen substitutions, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C10H4BrF2NO2

Molecular Weight

288.04 g/mol

IUPAC Name

4-bromo-6,8-difluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO2/c11-8-5-1-4(12)2-7(13)9(5)14-3-6(8)10(15)16/h1-3H,(H,15,16)

InChI Key

PXIVZVTUISDKRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Br)C(=O)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.